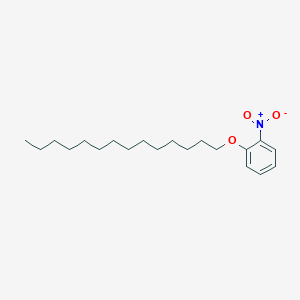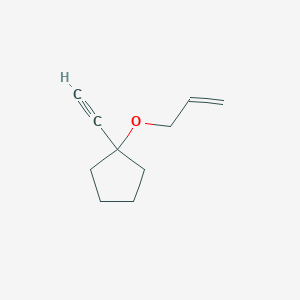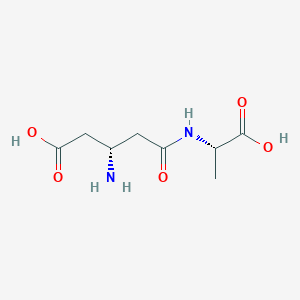
beta-Aminoglutarylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Aminoglutarylalanine, also known as BAGA, is a non-proteinogenic amino acid that has been studied for its potential applications in scientific research. BAGA has been found to have unique biochemical and physiological effects, making it an interesting compound to study. In
Mechanism of Action
The mechanism of action of beta-Aminoglutarylalanine is not fully understood, but it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in many brain functions, including learning and memory. beta-Aminoglutarylalanine has been found to enhance the activity of certain glutamate receptors, leading to increased neuronal activity and neuroprotection.
Biochemical and Physiological Effects
beta-Aminoglutarylalanine has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, beta-Aminoglutarylalanine has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. beta-Aminoglutarylalanine has also been found to improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using beta-Aminoglutarylalanine in lab experiments is its high purity and yield when synthesized using the method described above. beta-Aminoglutarylalanine is also a non-proteinogenic amino acid, meaning it does not interfere with the activity of natural amino acids in the body. However, one limitation of using beta-Aminoglutarylalanine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research on beta-Aminoglutarylalanine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration method for beta-Aminoglutarylalanine in these conditions. Another area of interest is the potential use of beta-Aminoglutarylalanine as a cognitive enhancer. Studies are needed to determine the effects of beta-Aminoglutarylalanine on cognitive function in humans and to determine its safety and efficacy as a cognitive enhancer.
Synthesis Methods
Beta-Aminoglutarylalanine can be synthesized using a variety of methods, including the reaction of beta-alanine with N-carboxyglutamic acid or the reaction of glutamic acid with beta-alanine. The most common method for synthesizing beta-Aminoglutarylalanine is through the reaction of N-carboxyglutamic acid with beta-alanine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). This method yields beta-Aminoglutarylalanine with high purity and yield.
Scientific Research Applications
Beta-Aminoglutarylalanine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. beta-Aminoglutarylalanine has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. beta-Aminoglutarylalanine has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions such as multiple sclerosis.
properties
CAS RN |
124756-83-8 |
|---|---|
Product Name |
beta-Aminoglutarylalanine |
Molecular Formula |
C8H14N2O5 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(3S)-3-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(8(14)15)10-6(11)2-5(9)3-7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 |
InChI Key |
VBMGKLUUUVOQQN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C[C@@H](CC(=O)O)N |
SMILES |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
Other CAS RN |
124756-83-8 |
synonyms |
eta-aminoglutarylalanine D-beta-aminoglutaryl-Ala |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



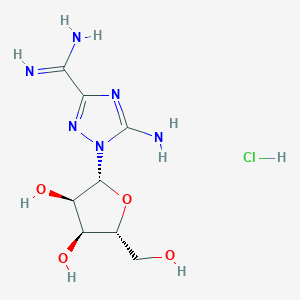

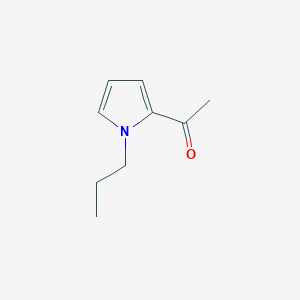
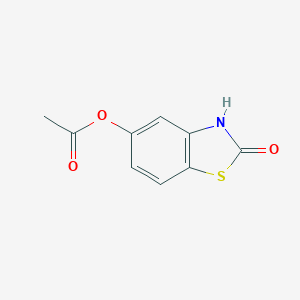
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)

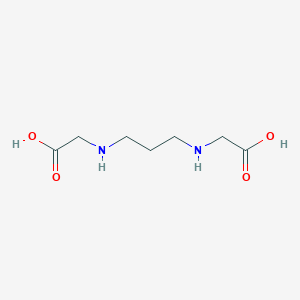
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
